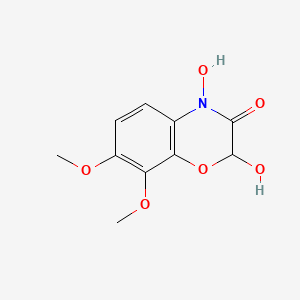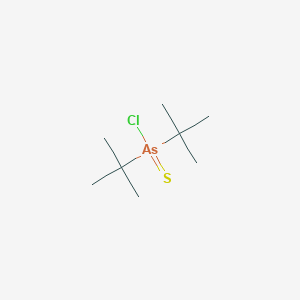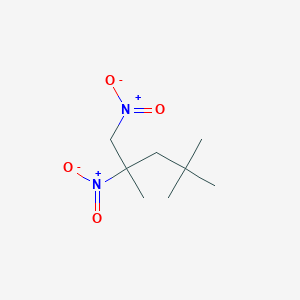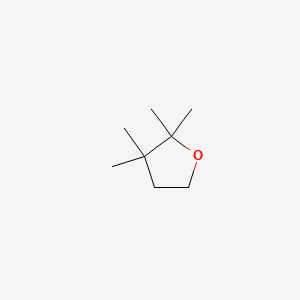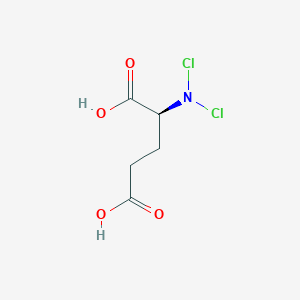
N,N-Dichloro-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the glutamic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-L-glutamic acid typically involves the chlorination of L-glutamic acid. This can be achieved by reacting L-glutamic acid with chlorine gas or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent the decomposition of the product. The reaction can be represented as follows:
L-Glutamic acid+Cl2→N,N-Dichloro-L-glutamic acid+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can lead to the formation of L-glutamic acid or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can regenerate L-glutamic acid.
Scientific Research Applications
N,N-Dichloro-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of disinfectants and sanitizers due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of N,N-Dichloro-L-glutamic acid involves the interaction of its chlorine atoms with various molecular targets. The chlorine atoms can react with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. This makes it effective as an antimicrobial agent. The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: The parent compound, which lacks the chlorine atoms.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with similar properties.
N-Chloro-L-glutamic acid: A related compound with only one chlorine atom attached to the nitrogen.
Uniqueness
N,N-Dichloro-L-glutamic acid is unique due to the presence of two chlorine atoms, which confer distinct chemical and biological properties. This makes it more reactive and potentially more effective as an antimicrobial agent compared to its mono-chlorinated or non-chlorinated counterparts.
Properties
CAS No. |
59384-09-7 |
|---|---|
Molecular Formula |
C5H7Cl2NO4 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(2S)-2-(dichloroamino)pentanedioic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-8(7)3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI Key |
BGSIMHQANBXUHD-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N(Cl)Cl |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



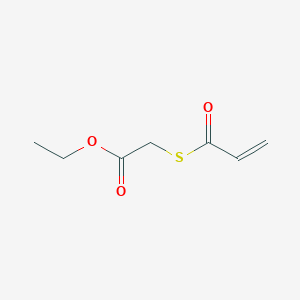
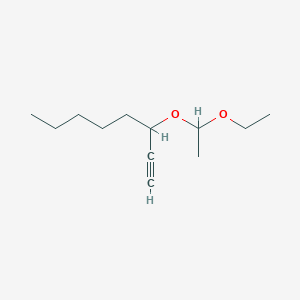
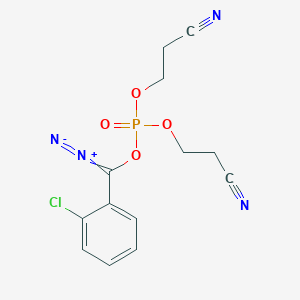
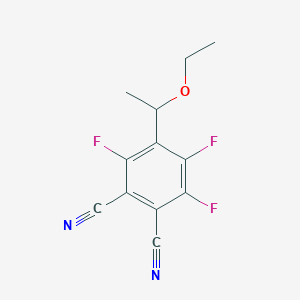

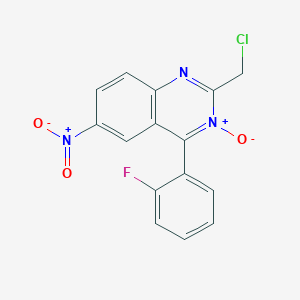
![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
